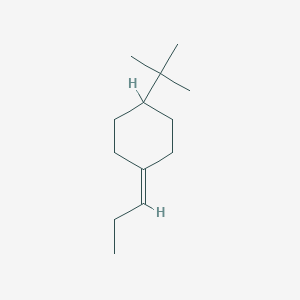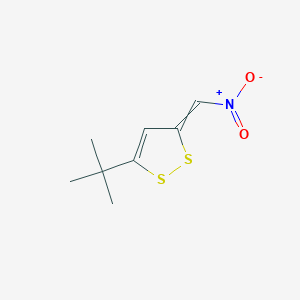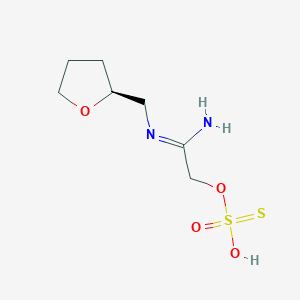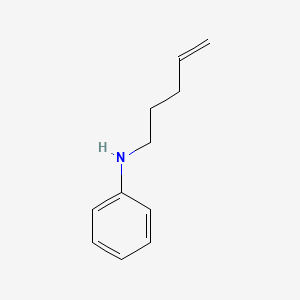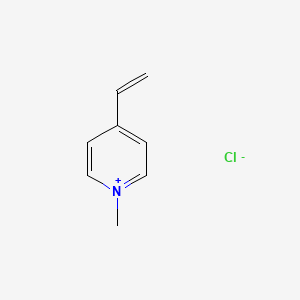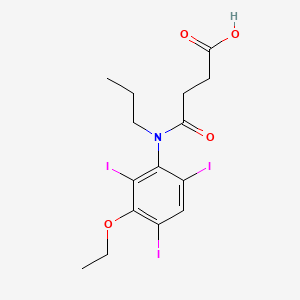
3'-Ethoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is an organic compound characterized by the presence of three iodine atoms, an ethoxy group, and a propyl group attached to a succinanilic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the iodination of succinanilic acid. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the 2’, 4’, and 6’ positions. Following iodination, the ethoxy and propyl groups are introduced through nucleophilic substitution reactions using ethyl and propyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups within the molecule.
Substitution: The ethoxy and propyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and sodium propoxide (NaOPr) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction could produce deiodinated derivatives.
Applications De Recherche Scientifique
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its use in diagnostic imaging, particularly in iodine-based contrast agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid exerts its effects is primarily through its iodine atoms. These atoms can participate in various biochemical interactions, including binding to proteins and nucleic acids. The compound’s molecular targets and pathways involve iodine’s role in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,4’,5’-Triiodobenzoic acid: Similar in having three iodine atoms but differs in the core structure.
2’,4’,6’-Triiodophenol: Another triiodinated compound with a different functional group arrangement.
Uniqueness
3’-Ethoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
38188-61-3 |
|---|---|
Formule moléculaire |
C15H18I3NO4 |
Poids moléculaire |
657.02 g/mol |
Nom IUPAC |
4-(3-ethoxy-2,4,6-triiodo-N-propylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-3-7-19(11(20)5-6-12(21)22)14-9(16)8-10(17)15(13(14)18)23-4-2/h8H,3-7H2,1-2H3,(H,21,22) |
Clé InChI |
XUEMZHIMILOTMY-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=C(C(=C(C=C1I)I)OCC)I)C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


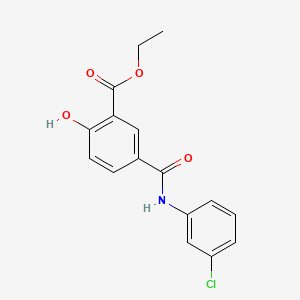


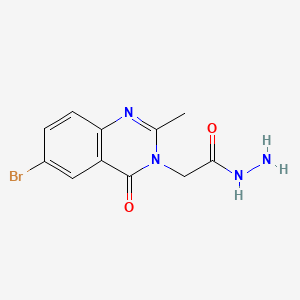
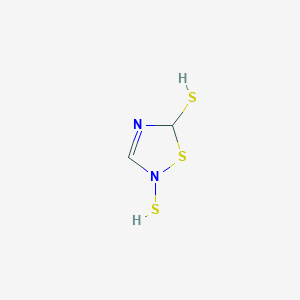
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)

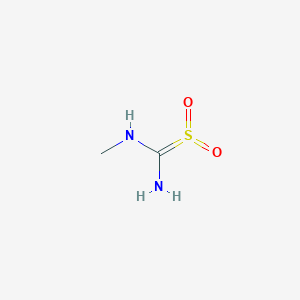
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
